molecular formula C14H15NO2 B2374855 Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone CAS No. 2411221-27-5

Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No.: B2374855
CAS No.: 2411221-27-5
M. Wt: 229.279
InChI Key: HYSPMENUOWBUAM-UHFFFAOYSA-N
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Description

Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a complex organic compound that features an oxirane (epoxide) ring and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone typically involves the reaction of a suitable precursor with an oxidizing agent. One common method involves the reaction of a pyridine derivative with an epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to speed up the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride are commonly used.

Major Products Formed:

Scientific Research Applications

Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or proteins involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: Oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is unique due to its specific combination of an oxirane ring and a pyridine derivative, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

oxiran-2-yl-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(13-10-17-13)15-8-4-7-12(9-15)11-5-2-1-3-6-11/h1-3,5-7,13H,4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSPMENUOWBUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C2=CC=CC=C2)C(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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